Physical and chemical properties of 4-Nitroso-2-nitrotoluene
Physical and chemical properties of 4-Nitroso-2-nitrotoluene
Disclaimer: The following guide on 4-Nitroso-2-nitrotoluene (CAS No. 82414-03-7) has been compiled from computational data and established principles of organic chemistry. As of the date of this document, there is a significant lack of published experimental data for this specific compound. Therefore, certain sections, particularly those on synthesis, spectroscopic analysis, and reactivity, are presented as predictive or hypothetical, based on the known chemistry of analogous compounds. This guide is intended for informational purposes for research and development professionals and should be used with the explicit understanding that all proposed experimental procedures require rigorous empirical validation.
Executive Summary
4-Nitroso-2-nitrotoluene is a substituted aromatic nitroso compound with potential applications as a reactive intermediate in organic synthesis. Its structure, featuring both a nitro and a nitroso group on a toluene backbone, suggests a rich and complex chemical reactivity. However, the scarcity of empirical data necessitates a cautious and theoretically grounded approach to its study. This guide provides a comprehensive overview of its computed properties, a plausible (yet unverified) synthetic route, predicted spectroscopic signatures for its characterization, and a discussion of its likely chemical behavior. A thorough safety and handling protocol, derived from the known hazards of related nitroaromatic and N-nitroso compounds, is also presented to ensure procedural safety in any future laboratory investigations.
Molecular Identity and Computed Properties
4-Nitroso-2-nitrotoluene, systematically named 1-methyl-2-nitro-4-nitrosobenzene, is a small organic molecule whose properties are largely dictated by its three functional groups: a methyl group, a nitro group, and a nitroso group, all substituted on a benzene ring.[1][2] The interplay of the electron-donating methyl group and the electron-withdrawing nitro and nitroso groups is expected to significantly influence the electronic distribution within the aromatic ring and, consequently, its reactivity.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 82414-03-7 |
| Molecular Formula | C₇H₆N₂O₃[1] |
| IUPAC Name | 1-methyl-2-nitro-4-nitrosobenzene[2] |
| Synonyms | 2-Nitro-4-nitrosotoluene[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)N=O)[O-][3] |
| InChI Key | ZSCJZIDMDQTVQL-UHFFFAOYSA-N[3] |
Computed Physicochemical Data
The following properties have been calculated using computational models and have not been experimentally verified. They provide a preliminary basis for understanding the compound's likely physical state and behavior.
| Property | Predicted Value | Source |
| Molecular Weight | 166.136 g/mol | [1] |
| XLogP3-AA | 1.8 | [2] |
| Topological Polar Surface Area | 75.2 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 |
Proposed Synthesis and Purification Protocol (Hypothetical)
The synthesis of 4-Nitroso-2-nitrotoluene is anticipated to proceed via the selective reduction of one nitro group of 2,4-dinitrotoluene (DNT), a readily available starting material.[3][4] The partial reduction of dinitroarenes is a well-established transformation, with reagents and conditions known to favor the reduction of one nitro group over the other, often influenced by steric and electronic factors.[2] In the case of 2,4-dinitrotoluene, the 4-nitro group is generally more susceptible to reduction than the sterically hindered 2-nitro group.[5] The proposed synthesis involves two key stages: the reduction of the 4-nitro group to a hydroxylamine, followed by a mild oxidation to the nitroso group.
Step-by-Step Hypothetical Synthesis
Objective: To synthesize 4-Nitroso-2-nitrotoluene from 2,4-dinitrotoluene.
Materials:
-
2,4-Dinitrotoluene (DNT)
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Ethanol
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Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether
Part 1: Selective Reduction to 4-(Hydroxyamino)-2-nitrotoluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of ammonium chloride in deionized water.
-
Addition of DNT: To the stirred solution, add 2,4-dinitrotoluene.
-
Initiation of Reduction: While vigorously stirring the suspension, add zinc dust portion-wise over 15-20 minutes. The reaction is exothermic; monitor the temperature and use an ice bath to maintain it between 60-65°C.
-
Reaction Monitoring: After the zinc addition is complete, continue stirring for an additional 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the hot reaction mixture to remove zinc oxide and any unreacted zinc. Wash the filter cake with hot water. The filtrate, containing the intermediate hydroxylamine, should be used immediately in the next step.
Part 2: Oxidation to 4-Nitroso-2-nitrotoluene
-
Cooling: Rapidly cool the filtrate from Part 1 to 0°C in an ice-salt bath.
-
Acidification: While maintaining the low temperature, slowly add a pre-chilled solution of concentrated sulfuric acid in water.
-
Oxidation: Prepare an ice-cold aqueous solution of sodium dichromate. Add this solution rapidly to the stirred, acidified hydroxylamine solution. A precipitate should form.
-
Isolation: After stirring for 5-10 minutes, collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold deionized water to remove residual salts.
Proposed Purification
Nitroso compounds are often purified by steam distillation or sublimation.[6]
-
Steam Distillation: Transfer the crude product to a flask equipped for steam distillation. The nitroso compound is expected to co-distill with water as a green oil or solid.[6] Collect the distillate in a receiver cooled with ice.
-
Final Purification: The purified solid can be collected by filtration, washed with cold water, and dried under vacuum.
Predicted Spectroscopic Signatures for Structural Elucidation
While no experimental spectra for 4-Nitroso-2-nitrotoluene are currently available, its key spectroscopic features can be predicted based on its functional groups. These predictions can guide the characterization of the synthesized product.
| Spectroscopic Method | Predicted Key Features |
| ¹H NMR | - A singlet for the methyl (CH₃) protons. - Three distinct signals in the aromatic region, likely exhibiting complex splitting patterns due to the dissymmetry of the substitution pattern. |
| ¹³C NMR | - A signal for the methyl carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. |
| Infrared (IR) Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the NO₂ group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively). - A characteristic N=O stretching band for the nitroso group (around 1500-1600 cm⁻¹). - C-H stretching bands for the aromatic ring and the methyl group. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of 166.14 g/mol . - Fragmentation patterns showing the loss of NO, NO₂, and other characteristic fragments. |
Inferred Chemical Reactivity and Stability
The reactivity of 4-Nitroso-2-nitrotoluene is expected to be governed by its nitro, nitroso, and activated aromatic ring functionalities.
-
Reduction: Both the nitro and nitroso groups are susceptible to reduction. Strong reducing agents are likely to convert both groups to amines, yielding 2,4-diaminotoluene. Milder, selective reducing agents might allow for the preferential reduction of one group over the other.[7][8]
-
Reactions of the Nitroso Group: The nitroso group can act as a dienophile in Diels-Alder reactions and undergo condensation reactions with compounds containing active methylene groups.[6] It can also react with reducing agents like glutathione.[9]
-
Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence further substitution on the aromatic ring. The methyl group is ortho, para-directing, while the nitro and nitroso groups are meta-directing. The overall outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10] The presence of the nitroso group may further impact its thermal stability.
Toxicology and Safe Handling Protocols
Disclaimer: No specific toxicological data for 4-Nitroso-2-nitrotoluene is available. The following information is based on the general hazards associated with nitroaromatic and N-nitroso compounds.
Hazard Assessment
-
Toxicity: Nitroaromatic compounds are generally toxic and can be absorbed through the skin.[1] They are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.
-
Carcinogenicity: Many N-nitroso compounds are classified as probable human carcinogens.[11][12] Therefore, 4-Nitroso-2-nitrotoluene should be handled as a suspected carcinogen.
-
Explosive Potential: While not explicitly documented for this compound, many nitroaromatic compounds are energetic and can be sensitive to shock, heat, or friction.
Recommended Safe Handling Procedures
Objective: To handle 4-Nitroso-2-nitrotoluene safely in a laboratory setting.
-
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile) and consider double-gloving.
-
Wear chemical splash goggles.
-
-
Handling:
-
Avoid creating dust when handling the solid material.
-
Use spark-proof tools and avoid friction or impact.
-
Do not heat the compound without a proper risk assessment and appropriate safety measures (e.g., a blast shield).
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.
-
Store in a tightly sealed, clearly labeled container.
-
-
Waste Disposal:
-
Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
4-Nitroso-2-nitrotoluene represents a molecule of synthetic interest with a currently uncharacterized profile. The computational data and chemical principles outlined in this guide provide a foundational framework for its future investigation. It is imperative that any laboratory work on this compound be preceded by a thorough risk assessment and that the synthesis and properties proposed herein are subjected to rigorous experimental verification. The potential for rich reactivity, coupled with significant safety considerations, makes 4-Nitroso-2-nitrotoluene a challenging yet potentially rewarding target for chemical research.
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